molecular formula C22H31N3 B1385193 3-(4-Benzhydryl-1-piperazinyl)-N-ethyl-1-propanamine CAS No. 1040692-49-6

3-(4-Benzhydryl-1-piperazinyl)-N-ethyl-1-propanamine

Cat. No. B1385193
M. Wt: 337.5 g/mol
InChI Key: SRNZQLYMXRAICA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of 3-(4-Benzhydryl-1-piperazinyl)-N-ethyl-1-propanamine is C20H27N3 . The InChI code is 1S/C20H27N3/c21-12-7-13-22-14-16-23(17-15-22)20(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-6,8-11,20H,7,12-17,21H2 .


Physical And Chemical Properties Analysis

The molecular weight of 3-(4-Benzhydryl-1-piperazinyl)-N-ethyl-1-propanamine is 309.45 .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • A study synthesized 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives, closely related to your compound of interest. These compounds showed significant antimicrobial activities against bacterial and fungal pathogens of tomato plants. This suggests potential agricultural applications for controlling plant diseases (Vinaya et al., 2009).

Neurokinin-1 Receptor Antagonists

  • Novel 3-benzhydryl-4-piperidone derivatives, structurally similar to your compound, were identified as potent neurokinin-1 receptor antagonists. These findings indicate potential therapeutic applications for neurological disorders (Shirai et al., 2011).

Inhibitors of Cancer Cell Proliferation

  • 1-benzhydryl-sulfonyl-piperazine derivatives, closely related to the compound , were evaluated for their efficacy in inhibiting breast cancer cell proliferation. This highlights the potential use in cancer therapy (Kumar et al., 2007).

Dual-Acting Serotonin Receptor Antagonists and Reuptake Inhibitors

  • Research into 6-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones, structurally similar to the compound , led to the discovery of potent serotonin receptor antagonists and reuptake inhibitors. This suggests applications in treating mood disorders (Bromidge et al., 2008).

Activity Toward Monoamine Transporters

  • Another study developed optically active molecules based on a template similar to "3-(4-Benzhydryl-1-piperazinyl)-N-ethyl-1-propanamine," exhibiting affinity for dopamine, serotonin, and norepinephrine transporters. This indicates potential for treating neurological disorders like depression and ADHD (Kharkar et al., 2009).

Crystal Structure Analysis

  • Structural analysis of similar 1-benzhydryl-piperazine derivatives has been conducted, providing insights into their molecular conformation and properties (Naveen et al., 2007).

properties

IUPAC Name

3-(4-benzhydrylpiperazin-1-yl)-N-ethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3/c1-2-23-14-9-15-24-16-18-25(19-17-24)22(20-10-5-3-6-11-20)21-12-7-4-8-13-21/h3-8,10-13,22-23H,2,9,14-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRNZQLYMXRAICA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Benzhydryl-1-piperazinyl)-N-ethyl-1-propanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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